molecular formula C11H14O2 B3390509 (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol CAS No. 1012070-16-4

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol

Cat. No. B3390509
CAS RN: 1012070-16-4
M. Wt: 178.23 g/mol
InChI Key: DPKIBMTWPZLAHH-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves several key steps including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .


Molecular Structure Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans are diverse. For instance, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate. Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .

Mechanism of Action

While the specific mechanism of action for “(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKIBMTWPZLAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol

CAS RN

1012070-16-4
Record name (3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
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(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
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(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
Reactant of Route 5
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol
Reactant of Route 6
(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanol

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